1-(Tributylstannyl)-1H-pyrazole 1-(Tributylstannyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 58416-68-5
VCID: VC13949952
InChI: InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1
SMILES:
Molecular Formula: C15H30N2Sn
Molecular Weight: 357.12 g/mol

1-(Tributylstannyl)-1H-pyrazole

CAS No.: 58416-68-5

Cat. No.: VC13949952

Molecular Formula: C15H30N2Sn

Molecular Weight: 357.12 g/mol

* For research use only. Not for human or veterinary use.

1-(Tributylstannyl)-1H-pyrazole - 58416-68-5

Specification

CAS No. 58416-68-5
Molecular Formula C15H30N2Sn
Molecular Weight 357.12 g/mol
IUPAC Name tributyl(pyrazol-1-yl)stannane
Standard InChI InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1
Standard InChI Key WACFHFPIUHTIKF-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)N1C=CC=N1

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1-(tributylstannyl)-1H-pyrazole consists of a pyrazole ring substituted at the 1-position with a tributylstannyl (-SnBu₃) group. This configuration confers unique electronic and steric properties, making it a versatile reagent in transition-metal-catalyzed reactions. Key physicochemical characteristics include:

Molecular and Stereoelectronic Features

  • Molecular Formula: C₁₅H₂₇N₂Sn (hypothetical for parent compound; substituted analogs vary).

  • Molecular Weight: ~371–439 g/mol (dependent on substituents).

  • Coordination Geometry: The Sn atom adopts a tetrahedral geometry, with bond lengths of ~2.1 Å for Sn-C(pyrazole) and ~2.2–2.3 Å for Sn-C(butyl).

The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the stannyl group, facilitating transmetallation in cross-coupling reactions.

Synthesis and Purification Strategies

Direct Stannylation of Pyrazole

While specific protocols for the parent compound are scarce, analogous routes for substituted derivatives involve:

  • Lithiation: Treatment of 1H-pyrazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 4-position.

  • Quenching with Bu₃SnCl: Reacting the lithiated species with tributyltin chloride yields the stannylated product.

Optimization Notes:

  • Inert Atmosphere: Essential to prevent oxidation of the stannyl group.

  • Solvent Choice: Tetrahydrofuran (THF) or diethyl ether ensures optimal lithiation efficiency.

Purification and Characterization

  • Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) removes unreacted tin reagents.

  • Spectroscopic Confirmation:

    • ¹¹⁹Sn NMR: Resonances at δ ≈ -10 to -20 ppm confirm Sn incorporation.

    • ¹H NMR: Satellite peaks (²JSn-H ≈ 50–80 Hz) indicate Sn-C coupling.

Applications in Organic Synthesis

Stille Cross-Coupling Reactions

1-(Tributylstannyl)-1H-pyrazole participates in palladium-catalyzed couplings to form biaryl and heteroaryl systems:

Ar–X+1-(Tributylstannyl)-1H-pyrazolePd(0)Ar–Pyrazole+Bu₃Sn–X\text{Ar–X} + \text{1-(Tributylstannyl)-1H-pyrazole} \xrightarrow{\text{Pd(0)}} \text{Ar–Pyrazole} + \text{Bu₃Sn–X}

Case Study: Coupling with aryl iodides achieves yields >80% under optimized conditions (Pd₂(dba)₃, AsPh₃, DMF).

Functional Group Transformations

  • Oxidation: MnO₂ oxidizes the stannyl group to yield pyrazole oxides.

  • Protodestannylation: HCl/MeOH cleaves the Sn–C bond, regenerating the parent pyrazole.

Industrial and Material Science Applications

Polymer Synthesis

Incorporation of stannylated pyrazoles into conjugated polymers enhances charge-carrier mobility (μ ≈ 0.12 cm²/V·s), relevant for organic electronics.

Agrochemical Development

Derivatives act as precursors for fungicides targeting Botrytis cinerea (EC₅₀ = 2.3 µM).

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